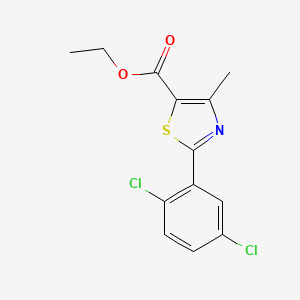

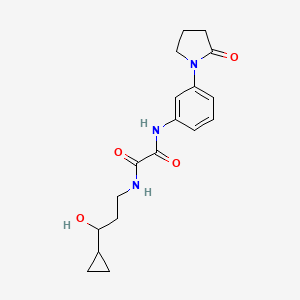

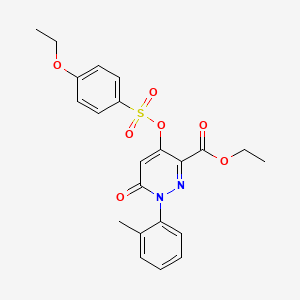

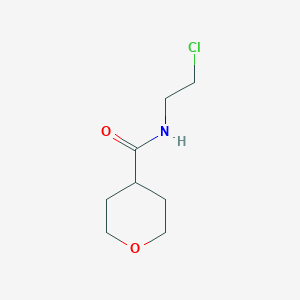

N-(2-chloroethyl)oxane-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-chloroethyl)oxane-4-carboxamide” is a chemical compound with the CAS Number: 1339771-70-8 . It has a molecular weight of 191.66 and its IUPAC name is N-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxamide .

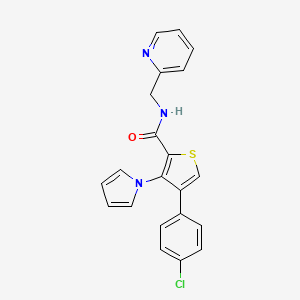

Molecular Structure Analysis

The InChI code for “N-(2-chloroethyl)oxane-4-carboxamide” is 1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

“N-(2-chloroethyl)oxane-4-carboxamide” has a molecular weight of 191.66 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-(2-chloroethyl) derivatives, including morpholine and piperazine-based carboxamide derivatives, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies reveal these compounds exhibit significant corrosion inhibition properties, which are attributed to the formation of protective films on the metal surface. The inhibition efficiency varies with temperature and concentration, indicating a physisorption mechanism of interaction between the inhibitor molecules and the mild steel surface. This research opens avenues for developing more efficient corrosion inhibitors for industrial applications (Nnaji et al., 2017).

Synthesis and Purification of Extractants

The synthesis and purification processes of carboxylic acids amides, including those similar to N-(2-chloroethyl)oxane-4-carboxamide, have shown promise in the nuclear industry. These compounds are effective extractants of actinides ions, with advantages such as complete incinerability and less interference in separation processes compared to organophosphorus extractants. This research highlights the potential for using these amides in nuclear waste management and the recovery of valuable materials from nuclear fuel (Thiollet & Musikas, 1989).

Organic Synthesis

N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides have been used in the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives, showcasing the compound's utility in organic synthesis. This research demonstrates the compound's reactivity under mild conditions, leading to selective reactions and the formation of products with potential biological activities. Such studies contribute to the development of new synthetic methodologies that can be applied in the synthesis of biologically active compounds (Balya et al., 2008).

Catalysis

Research into the use of N-(2-chloroethyl)oxane-4-carboxamide derivatives in catalysis has revealed their potential in promoting various chemical reactions. For instance, studies on the synthesis of 2,4-disubstituted oxazoles via a [3 + 2] annulation process highlight the role of these compounds in facilitating reactions through the formation of intermediates. Such catalytic applications are crucial for the development of efficient and novel synthetic routes in organic chemistry (Luo et al., 2012).

Environmental Remediation

The degradation of persistent organic pollutants, such as oxalic and oxamic acids, through electrochemical advanced oxidation processes (EAOPs) using boron-doped diamond anodes, has been explored. N-(2-chloroethyl)oxane-4-carboxamide derivatives play a role in understanding the mechanisms and improving the efficiency of such processes, which are vital for environmental remediation efforts. This research offers insights into the mineralization pathways of recalcitrant compounds and the optimization of EAOPs for water treatment applications (Garcia-Segura & Brillas, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

N-(2-chloroethyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZYAAPFABAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)oxane-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2709946.png)

![N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide](/img/structure/B2709958.png)